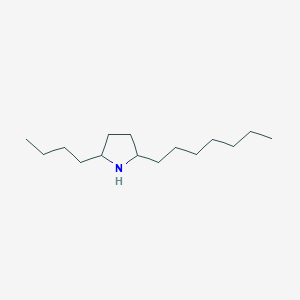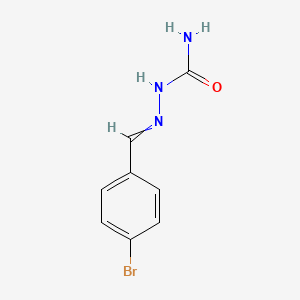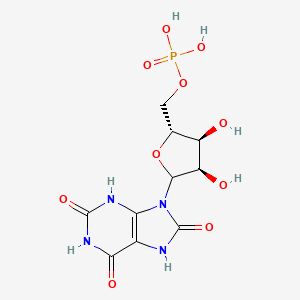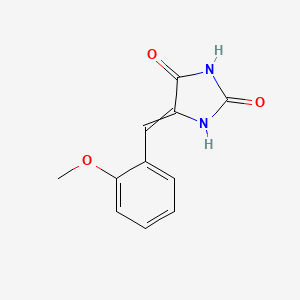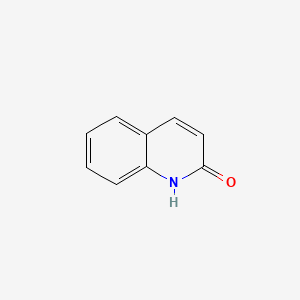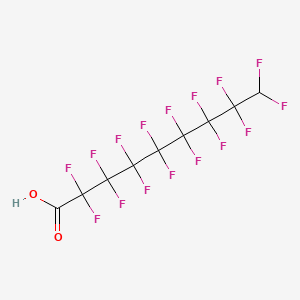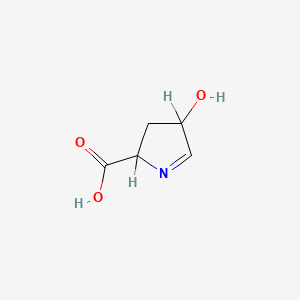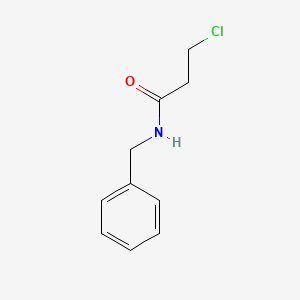
Chlorproethazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorproethazine, sold under the brand name Neuriplege, is a drug belonging to the phenothiazine group. It is primarily used as a muscle relaxant or tranquilizer and has been marketed in Europe as a topical cream for the treatment of muscle pain . The compound’s chemical formula is C19H23ClN2S, and it has a molar mass of 346.92 g/mol .
Preparation Methods
Chlorproethazine can be synthesized from a diphenylsulfide derivative. The general synthetic route involves the following steps :
Alkylation: 2-(2-bromo-phenylsulfanyl)-5-chloro-aniline is alkylated with 3-chloro-1-diethylaminopropane to form an intermediate.
Ring Closure: The intermediate undergoes nucleophilic aromatic displacement, leading to the formation of this compound.
Ullmann Condensation:
Chemical Reactions Analysis
Chlorproethazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the phenothiazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chlorproethazine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phenothiazine derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is investigated for its muscle relaxant and tranquilizing properties, as well as its potential use in treating muscle pain and other conditions.
Industry: The compound is used in the formulation of topical creams and other pharmaceutical products
Mechanism of Action
The exact mechanism of action of chlorproethazine is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. This compound may increase the central nervous system depressant activities of other compounds and decrease the stimulatory activities of certain agents . It likely acts on dopamine receptors, similar to other phenothiazine derivatives .
Comparison with Similar Compounds
Chlorproethazine is similar to other phenothiazine derivatives, such as chlorpromazine and chlorprothixene. it has unique properties that distinguish it from these compounds:
Chlorpromazine: Used primarily as an antipsychotic, chlorpromazine has a different therapeutic profile compared to this compound.
Chlorprothixene: Another antipsychotic, chlorprothixene has strong blocking effects on various receptors, including dopamine and serotonin receptors.
These similarities and differences highlight the unique applications and effects of this compound in comparison to other phenothiazine derivatives.
Properties
CAS No. |
84-01-5 |
|---|---|
Molecular Formula |
C19H23ClN2S |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C19H23ClN2S/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3 |
InChI Key |
DBOUGBAQLIXZLV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Key on ui other cas no. |
84-01-5 |
Related CAS |
4611-02-3 (mono-hydrochloride) |
Synonyms |
3-chloro-10-(3-diethylaminopropyl)phenothiazine chlorproethazine chlorproethazine hydrochloride chlorproethazine monohydrochloride Neuriplège |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


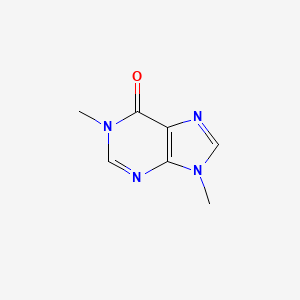
![3-[[[1-[1-(2-furanylmethyl)-5-tetrazolyl]-2-methylpropyl]-(2-oxolanylmethyl)amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1204804.png)
![3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B1204809.png)
![3-(3,4-Dimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B1204812.png)

